molecular formula C10H18O2S2 B14534433 S-pentanoylsulfanyl pentanethioate CAS No. 62652-56-6

S-pentanoylsulfanyl pentanethioate

Cat. No.: B14534433
CAS No.: 62652-56-6
M. Wt: 234.4 g/mol
InChI Key: SPVBQNKMSCLJRO-UHFFFAOYSA-N
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Description

S-pentanoylsulfanyl pentanethioate is an organic compound characterized by the presence of both pentanoyl and pentanethioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-pentanoylsulfanyl pentanethioate typically involves the reaction of pentanoyl chloride with pentanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C4H9COCl+C5H11SHC4H9COSC5H11+HCl\text{C}_4\text{H}_9\text{COCl} + \text{C}_5\text{H}_{11}\text{SH} \rightarrow \text{C}_4\text{H}_9\text{COSC}_5\text{H}_{11} + \text{HCl} C4​H9​COCl+C5​H11​SH→C4​H9​COSC5​H11​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

S-pentanoylsulfanyl pentanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioesters or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various thioesters, thiol derivatives

Scientific Research Applications

S-pentanoylsulfanyl pentanethioate has several applications in scientific research:

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-pentanoylsulfanyl pentanethioate involves its interaction with various molecular targets, primarily through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • S-hexanoylsulfanyl hexanethioate
  • S-butanoylsulfanyl butanethioate
  • S-propanoylsulfanyl propanethioate

Uniqueness

S-pentanoylsulfanyl pentanethioate is unique due to its specific chain length and the presence of both pentanoyl and pentanethioate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

62652-56-6

Molecular Formula

C10H18O2S2

Molecular Weight

234.4 g/mol

IUPAC Name

S-pentanoylsulfanyl pentanethioate

InChI

InChI=1S/C10H18O2S2/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3

InChI Key

SPVBQNKMSCLJRO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)SSC(=O)CCCC

Origin of Product

United States

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